Bismuthine, tribromo-

Vue d'ensemble

Description

Molecular Structure Analysis

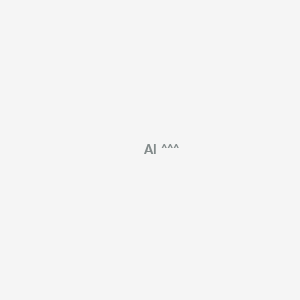

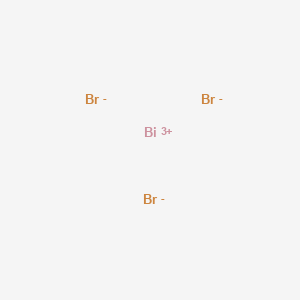

The molecular structure of Bismuthine, tribromo- is represented by the canonical SMILES notation BrBiBr . The InChI representation is InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3 . The compound is monocoordinate and features a rigid and bulky ligand .Physical And Chemical Properties Analysis

Bismuthine, tribromo- is a compound with a molecular weight of 448.69 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound is represented by the canonical SMILES notation BrBiBr and the InChI representation is InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3 .Applications De Recherche Scientifique

Biomedical Applications

Bismuth(III) bromide nanoparticles (BiNPs) have been extensively researched for their potential in various biomedical fields. These include:

- Drug Delivery and Cancer Therapy : BiNPs are explored for targeted drug delivery systems, particularly in cancer therapy due to their ability to enhance the bioavailability of therapeutic agents .

- Bioimaging : BiNPs serve as contrast agents in imaging techniques, aiding in the diagnosis and monitoring of diseases .

- Antibacterial Uses : The antimicrobial properties of BiNPs make them suitable for combating bacterial infections .

- Regenerative Medicine : Specifically in bone engineering, BiNPs contribute to the development of scaffolds that promote tissue regeneration .

- Biosensors Fabrication : Leveraging the electrical properties of BiNPs, they are used in creating sensors for biological detection purposes .

Catalysis in Polymer Synthesis

Bismuth(III) bromide acts as a catalyst for the formation of cyclic carbonates, which are vital precursors for producing polycarbonates and other polymeric materials. This application is significant in the synthesis of environmentally friendly plastics and other advanced materials .

Research on Bioavailability Enhancement

There is ongoing research to improve the bioavailability of bismuth-based compounds. Strategies include targeting and controlled delivery systems to enhance their stability and effectiveness in physiological conditions .

Safety and Hazards

Bismuthine, tribromo- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Orientations Futures

There is a growing interest in developing new bismuth compounds and approaches to overcome the challenge of limited bioavailability in physiological environments . This review focused on the last decade’s updates involving bismuth compounds, especially those with potent activity and low toxicity, desirable characteristics for developing new drugs .

Mécanisme D'action

- SARS-CoV-2 Helicase : Bismuth(III) bromide targets the helicase protein (non-structural protein 13, nsp13) in SARS-CoV-2. Helicase plays a critical role in virus replication due to its highly conserved sequence, unique structure, and function .

- Disruption of ATP and DNA Binding : Bismuth-based compounds inhibit nsp13’s unwinding activity by disrupting the binding of ATP (adenosine triphosphate) and the DNA substrate to the viral helicase. This interference prevents the helicase from performing its essential function in viral RNA replication .

- Interaction Abolishment : Binding of Bi(III) to nsp13 also abolishes the interaction between nsp12 (RNA-dependent RNA polymerase) and nsp13, further hindering viral replication .

- ATPase Inhibition : Bismuth(III) bromide inhibits nsp13’s ATPase activity, crucial for energy-dependent processes during RNA unwinding and replication .

- Antiviral Activity : In SARS-CoV-2-infected mammalian cells, Bismuth(III) compounds exhibit antiviral effects. For instance, Bi(6-TG)3 shows an EC50 of 1.18 ± 0.09 μM with a selective index of 847 in VeroE6-TMPRSS2-infected cells .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propriétés

IUPAC Name |

tribromobismuthane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3BrH/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKAQZRUJUNDHI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Br[Bi](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiBr3 | |

| Record name | bismuth(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Bismuth tribromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_tribromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064850 | |

| Record name | Bismuthine, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bismuthine, tribromo- | |

CAS RN |

7787-58-8 | |

| Record name | Bismuth bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuthine, tribromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuthine, tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH(III) BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT59198T2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of bismuth bromide?

A1: The molecular formula of bismuth bromide is BiBr3, and its molecular weight is 394.696 g/mol.

Q2: What are some spectroscopic techniques used to characterize bismuth bromide?

A2: Researchers utilize various spectroscopic techniques like Fourier-transform infrared (FT-IR) spectroscopy, Fourier-transform Raman (FT-Raman) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and UV-Vis spectroscopy to characterize bismuth bromide complexes. [] These techniques provide information about the vibrational modes, electronic transitions, and structural features of the compound and its complexes.

Q3: How stable are cesium bismuth bromide perovskite nanocrystals?

A3: Research indicates that cesium bismuth bromide perovskite nanocrystals demonstrate good stability against air and light exposure. This stability is attributed to the robust crystal structure, passivation with bismuth oxybromide (BiOBr), and the presence of oleylamine and oleic acid as co-passivating agents. []

Q4: How is bismuth bromide used in organic synthesis?

A4: Bismuth bromide acts as a Lewis acid catalyst in various organic reactions. For example, it catalyzes the allylation of tetrahydrofuranyl and tetrahydropyranyl ethers [], the deprotection of cyclic N,O-aminals [, ], and the cleavage of the t-butoxycarbonyl group from di-t-butylimidodicarbonate. [] These reactions are valuable for synthesizing complex organic molecules.

Q5: Can you explain the role of bismuth bromide in the synthesis of cyclic ethers?

A5: Bismuth bromide catalyzes the intramolecular etherification of delta-trialkylsilyloxy aldehydes and ketones, leading to the formation of cis- and trans-2,6-di- and trisubstituted tetrahydropyrans. [] The reaction proceeds via the formation of hydrogen bromide and bismuth oxybromide upon hydrolysis of bismuth bromide. These species are believed to be the active catalytic species in the reaction. []

Q6: How does bismuth bromide contribute to the synthesis of the antitumor agent (-)-mucocin?

A6: In the total synthesis of (-)-mucocin, a bismuth bromide-mediated reductive etherification reaction enables the construction of 3-hydroxy-2,6-disubstituted tetrahydropyrans. [] This reaction is crucial for forming a key structural motif found in numerous pharmacologically important natural products.

Q7: What is the role of bismuth bromide in the oxidation of alcohols?

A7: Bismuth tribromide serves as an efficient catalyst for oxidizing various alcohols to their corresponding carbonyl compounds using aqueous hydrogen peroxide. [] This method offers a relatively mild and environmentally benign approach for alcohol oxidation.

Q8: How is computational chemistry employed in bismuth bromide research?

A8: Density functional theory (DFT) calculations are employed to study various aspects of bismuth bromide compounds. For instance, DFT calculations reveal that incorporating N,N,N′,N′‐tetramethyl‐1,4‐phenylenediammonium (TMPD)2+ into a bismuth bromide framework induces hydration, leading to a downshift of the conduction band edge and a decrease in the band gap. [] This understanding can be applied to design narrow band gap perovskite hydrates for optoelectronic applications.

Q9: Are there any computational studies on bismuth-based perovskites for X-ray detection?

A9: Yes, simulations using drift-diffusion equations and the TASMICS algorithm have been used to theoretically evaluate the performance of cesium silver bismuth bromide (Cs2AgBiBr6) perovskite-based X-ray detectors. [] These studies compare their performance to conventional materials like silicon (Si) and α-selenium (α-Se), revealing promising results for Cs2AgBiBr6 in terms of photocurrent density and photocurrent-to-dark current ratio.

Q10: How do structural modifications of bismuth bromide complexes influence their properties?

A10: Research on bismuth bromide complexes with N-heterocyclic thione ligands shows that steric hindrance around the ligand significantly affects the geometry of the resulting dinuclear bismuth(III) halide complexes. [] This, in turn, can influence the reactivity and potential applications of these complexes.

Q11: What strategies are employed to enhance the stability of bismuth-based perovskite materials for X-ray detection?

A11: Researchers have developed a slurry-based in situ treatment technique to fabricate robust Cs2AgBiBr6 thick films for X-ray detection. [] This method aims to mitigate halogen vacancies, passivate grain boundaries, and increase the ion migration activation energy. These efforts collectively contribute to improved operating stability and prolonged device lifespan.

Q12: What analytical techniques are used to characterize bismuth bromide and its derivatives?

A12: Several techniques are employed to characterize bismuth bromide and its derivatives. These include: * Single-crystal X-ray diffraction: Used to determine the molecular structure and crystal packing. [, , , , ] * Powder X-ray diffraction (XRD): Used to identify crystalline phases and estimate crystallite size. [, , ] * Scanning electron microscopy (SEM): Used to visualize the morphology and size of nanostructures. [] * Thermogravimetric analysis (TGA) and Differential thermal analysis (DTA): Used to study thermal stability and decomposition behavior. [, ] * Elemental analysis: Used to determine the elemental composition. [, ]

Q13: What is the environmental impact of bismuth bromide?

A13: While bismuth is considered less toxic than other heavy metals, information about the ecotoxicological effects and degradation pathways of bismuth bromide is limited. Research on the environmental impact and strategies to mitigate any negative impacts is crucial for the sustainable use of bismuth bromide.

Q14: Why are bismuth-based perovskites investigated as alternatives to lead-based perovskites?

A14: Bismuth-based halide perovskites are being explored as less toxic alternatives to lead-based perovskites for various optoelectronic applications, including solar cells and X-ray detection. [, , ] This shift is driven by the need for environmentally friendlier materials with comparable or superior performance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)